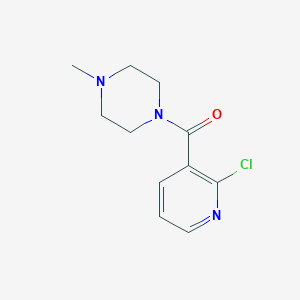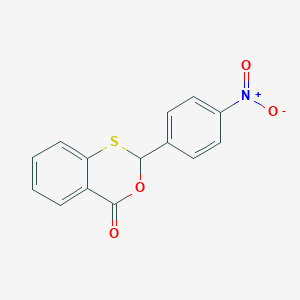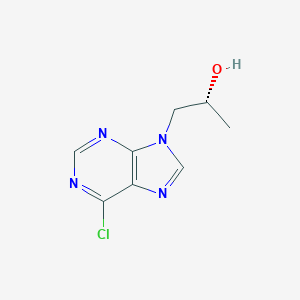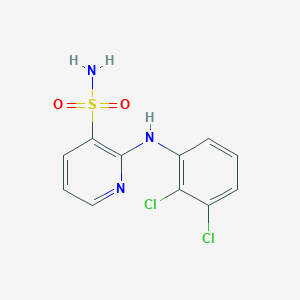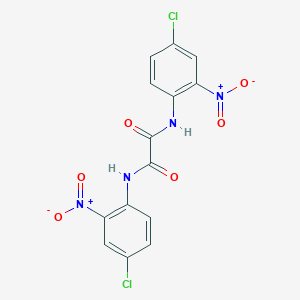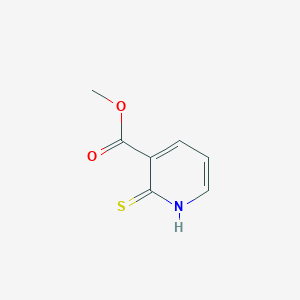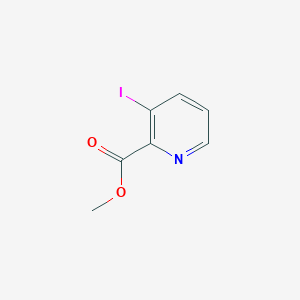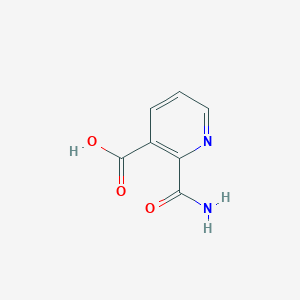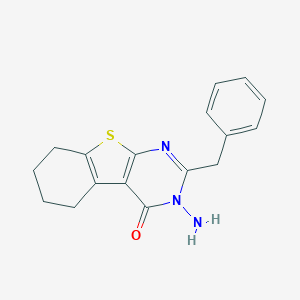
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule exhibits a unique structural and chemical profile that makes it a promising candidate for the development of new therapeutic agents. In
作用機序
The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化学的および生理学的効果
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of using Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- in lab experiments is its broad range of pharmacological activities. This compound has been shown to exhibit activity against a range of diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-. One area of interest is the development of new therapeutic agents based on this compound. Researchers may investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Another area of interest is the investigation of the mechanism of action of this compound. Researchers may use molecular modeling and docking studies to identify potential targets of this compound. Additionally, researchers may investigate the downstream effects of this compound on cellular signaling pathways to gain a better understanding of its pharmacological activities.
Conclusion:
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a promising compound with a broad range of pharmacological activities. Its unique structural and chemical profile make it a promising candidate for drug discovery and development. While there are still many questions to be answered about the mechanism of action of this compound, its potential applications in the treatment of a range of diseases make it an exciting area of research for the future.
合成法
The synthesis of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- involves the reaction of 2-aminobenzothiophene with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This method has been optimized to produce a high yield of the compound with good purity.
科学的研究の応用
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
120354-24-7 |
|---|---|
製品名 |
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- |
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC名 |
3-amino-2-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c18-20-14(10-11-6-2-1-3-7-11)19-16-15(17(20)21)12-8-4-5-9-13(12)22-16/h1-3,6-7H,4-5,8-10,18H2 |
InChIキー |
PDRJMGLVHBUVFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
その他のCAS番号 |
120354-24-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

